2-Iodo-4-chloro-N-mesylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClINO2S |
|---|---|
Molecular Weight |
331.56 g/mol |
IUPAC Name |
N-(4-chloro-2-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7ClINO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 |
InChI Key |
SLCHBYCULSNDEA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Cl)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodo 4 Chloro N Mesylaniline and Analogous Structures
Strategies for Halogenated Aniline (B41778) Precursors
The cornerstone of the synthesis is the preparation of 4-chloro-2-iodoaniline (B181669). This intermediate contains the requisite halogen substitution pattern on the aniline ring. Various methods, including regioselective halogenation and reduction of nitro-precursors, are employed to achieve this structure.
The synthesis of 4-chloro-2-iodoaniline can be achieved through several distinct pathways. One common strategy involves the reduction of a nitroaniline precursor. For instance, in a method analogous to the synthesis of similar compounds, 4-chloro-2-nitroaniline (B28928) can be reduced to the corresponding amine, 5-chloro-2-iodoaniline, using iron in acetic acid. ontosight.ai
More direct approaches focus on the regioselective iodination of 4-chloroaniline (B138754). A notable method employs 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate (DBDABCODCI) as an iodinating agent. The reaction of 4-chloroaniline with this reagent in a mixture of dichloromethane (B109758) and methanol, using sodium bicarbonate as a base, yields 4-chloro-2-iodoaniline with high regioselectivity. acs.orgorganic-chemistry.org A 70% yield has been reported for this specific transformation. acs.orgorganic-chemistry.org Another effective method is the transition-metal-free decarboxylative iodination of 5-chloroanthranilic acid, which has been shown to produce 4-chloro-2-iodoaniline in a 68% yield. rsc.org The selective ortho-iodination of 4-chloroaniline is a key step in several synthetic strategies. researchgate.net
| Starting Material | Reagents | Yield | Reference |
|---|---|---|---|
| 4-Chloroaniline | DBDABCODCI, NaHCO₃, CH₂Cl₂/MeOH | 70% | acs.orgorganic-chemistry.org |
| 5-Chloroanthranilic acid | Decarboxylative Iodination Conditions | 68% | rsc.org |
The selective introduction of a halogen atom at the position ortho to the amino group is a critical transformation for preparing precursors like 4-chloro-2-iodoaniline. The directing effect of the amino group typically favors para-substitution, making selective ortho-halogenation a chemical challenge.
To overcome this, specific reagents and conditions have been developed. The use of N-iodosuccinimide (NIS) is a prominent example where reaction conditions can dictate the site of iodination. Research has shown that the choice of solvent can dramatically switch the regioselectivity. Direct iodination of anilines with NIS in polar solvents like DMSO affords para-iodinated products, whereas switching to less polar solvents such as benzene (B151609) in the presence of acetic acid can lead to preferential formation of the ortho-isomer. rsc.org
Catalytic systems have also been devised for this purpose. An iron(III) triflimide-catalyzed process enables the regioselective ortho-iodination of anilines. commonorganicchemistry.com For analogous structures, such as the synthesis of 2-iodo-4-methylaniline (B1303665) from p-toluidine, a system using ammonium (B1175870) iodide and copper iodide under oxygen pressure has proven effective, yielding the ortho-iodinated product in 82% yield. thieme-connect.com
Halogen exchange reactions provide an alternative route to di-halogenated anilines. The Finkelstein reaction, which typically involves the exchange of a chlorine or bromine atom for iodine, can be adapted for these systems. For example, a multi-step strategy for a similar structure involved the initial bromination of 2-chloro-6-methylaniline (B140736) to form 4-bromo-2-chloro-6-methylaniline. researchgate.net This brominated intermediate was then subjected to a copper(I) iodide-catalyzed reaction with sodium iodide in acetone (B3395972) to replace the bromine with iodine, achieving the desired iodo-derivative. researchgate.net
Furthermore, iodine-magnesium exchange reactions have been successfully applied to N-alkyl-2-iodo anilides, leading to an anionic N-Fries rearrangement. mdpi.com This demonstrates the feasibility of performing halogen-metal exchange on iodoaniline derivatives, which could be quenched with an electrophile to install other functionalities if needed, or used as part of a rearrangement pathway.
N-Mesylation Strategies for Aniline Derivatives
Once the 4-chloro-2-iodoaniline precursor is obtained, the final step is the attachment of a methanesulfonyl (mesyl) group to the nitrogen atom. This is a type of sulfonylation reaction.
The most straightforward method for N-mesylation is the direct reaction of the aniline's amino group with a mesylating agent. This is typically achieved using methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) in the presence of a base. commonorganicchemistry.comresearchgate.net The base, such as triethylamine (B128534) (TEA), pyridine (B92270), or sodium bicarbonate, acts as a scavenger for the HCl generated during the reaction with MsCl. commonorganicchemistry.comresearchgate.net The reaction is commonly performed in an anhydrous aprotic solvent like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile. commonorganicchemistry.comresearchgate.net
For anilines, particularly those with electron-deactivating substituents like the halogens in 4-chloro-2-iodoaniline, the reaction rate may be slower compared to anilines with electron-donating groups. researchgate.net The general procedure involves dissolving the aniline in the chosen solvent, adding the base, and then slowly adding methanesulfonyl chloride, often at a reduced temperature (e.g., 0 °C) to control the reaction, before allowing it to proceed to completion at room temperature. researchgate.net
| Mesylating Agent | Base | Solvent | Reference |
|---|---|---|---|
| Methanesulfonyl chloride (MsCl) | Triethylamine (TEA), Pyridine, NaHCO₃ | DCM, DMF, Acetonitrile | commonorganicchemistry.comresearchgate.net |
| Methanesulfonic anhydride ((MeSO₂)₂O) | Triethylamine (TEA), Pyridine | DCM | commonorganicchemistry.com |
While direct sulfonylation is common, modern catalytic methods offer alternative pathways to N-arylsulfonamides, often under milder conditions or via different bond-forming strategies that can circumvent issues with sensitive substrates or problematic reagents.
One advanced catalytic strategy involves a photoredox-catalyzed reaction. This mild method facilitates the direct sulfonylation of aniline derivatives using sulfinate salts as the sulfonyl source, initiated by visible light. rsc.org This approach relies on the generation of sulfonyl radicals from stable sulfinate salts, which then couple with the aniline.
Another catalytic route forms the C-N bond rather than the N-S bond. A palladium-catalyzed cross-coupling reaction can be used to join an aryl halide (e.g., 1-bromo-4-chloro-2-iodobenzene, which would need to be synthesized first) with methanesulfonamide (B31651). organic-chemistry.orgacs.org This method is highlighted as an alternative that avoids the use of methanesulfonyl chloride, which can generate potentially genotoxic byproducts. organic-chemistry.orgacs.org
A further palladium-catalyzed method involves the reductive coupling of a nitroarene with a sodium arylsulfinate. rsc.org This allows for the synthesis of N-arylsulfonamides starting from a nitro-substituted precursor, such as 4-chloro-2-iodo-1-nitrobenzene, providing another strategic alternative to direct aniline sulfonylation.
Optimization of Reaction Conditions for N-Mesylation
The N-mesylation of the precursor aniline, 2-iodo-4-chloroaniline, to yield the target compound is a critical transformation. The optimization of this reaction involves careful selection of reagents and conditions to maximize yield and purity. The primary mesylating agent is methanesulfonyl chloride (MsCl). The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
Research into the sulfonylation of structurally similar anilines provides insight into optimal conditions. For anilines that may be less reactive due to electronic or steric hindrance, such as 2-iodo-4-chloroaniline, specific conditions are required. One approach involves using pyridine as both the base and solvent, often requiring elevated temperatures (e.g., 60 °C) and extended reaction times to drive the reaction to completion. beilstein-journals.org Alternative methods for related halogenated anilines employ a combination of a tertiary amine base, like triethylamine (Et3N), and sometimes a catalytic amount of a more potent acylation catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). wiley-vch.de These reactions are often performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) at controlled, low temperatures (0–5 °C) to prevent side reactions and the hydrolysis of the methanesulfonyl chloride.
The choice of base and solvent system is crucial. Pyridine can be effective but may require more forcing conditions. The use of triethylamine in a solvent like DCM or THF at low temperatures represents a milder and often more efficient approach for sensitive substrates. frontiersin.org
Table 1: Optimization of N-Mesylation Conditions for Anilines
| Aniline Substrate | Mesylating Agent | Base/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Iodo-4-chloro-phenyl derivative | Methanesulfonyl chloride | Pyridine | Acetonitrile (MeCN) | 60 °C | 62% | beilstein-journals.org |
| 2-Iodoaniline | Methanesulfonyl chloride | DMAP, Pyridine | Pyridine | Reflux | Not Specified | beilstein-journals.org |
| 2-Fluoro-4-iodoaniline | Methanesulfonyl chloride | Triethylamine | Not Specified | 0-5 °C | Not Specified | |
| N-(2-iodophenyl) derivative | Methanesulfonyl chloride | Triethylamine, DMAP | Dichloromethane (DCM) | 0 °C to RT | 99% | wiley-vch.de |
Convergent Synthetic Pathways to 2-Iodo-4-chloro-N-mesylaniline
Sequential Halogenation and N-Mesylation
This pathway involves the stepwise introduction of the functional groups onto an aniline core. A common starting material is 4-chloroaniline, which is commercially available and typically produced by the reduction of 4-nitrochlorobenzene. wikipedia.org The synthesis can proceed via two main sequences:
Iodination followed by N-Mesylation: The first step is the regioselective iodination of 4-chloroaniline at the ortho-position to the amine group to form 2-iodo-4-chloroaniline. nih.gov Direct iodination of substituted anilines can be achieved using various iodinating agents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), often in an acidic medium like acetic acid. chemicalbook.com Catalytic methods, for instance using ammonium iodide with a copper iodide catalyst, have been shown to be effective for the iodination of similar aniline structures. prepchem.com Once the 2-iodo-4-chloroaniline intermediate is synthesized and purified, the final step is the N-mesylation, as detailed in the optimization section above. beilstein-journals.orgbeilstein-journals.org
N-Mesylation followed by Iodination: Alternatively, 4-chloroaniline can first be protected via N-mesylation to give N-(4-chlorophenyl)methanesulfonamide. The subsequent iodination of this intermediate would then be directed by the existing chloro and mesylamido groups. The activating, ortho-para directing sulfamido group would strongly favor iodination at the ortho position, potentially offering high regioselectivity.
This sequential approach allows for the controlled construction of the molecule, with purification of intermediates at each stage ensuring the purity of the final product.
Palladium-Catalyzed Amination Routes for Aryl Halides
A modern and highly versatile convergent approach utilizes palladium-catalyzed C-N bond-forming reactions, commonly known as Buchwald-Hartwig amination. unimi.itmit.edu This strategy could synthesize this compound by coupling an appropriate aryl halide with methanesulfonamide.
A plausible route would start with a di-halogenated benzene derivative, such as 1,2-diiodo-4-chlorobenzene or 2,5-dichloroiodobenzene. The key step is the selective mono-amination of the dihalide with methanesulfonamide (H2NMs). The reactivity difference between the C-I and C-Cl bonds is significant, with the carbon-iodine bond being much more susceptible to oxidative addition to the palladium(0) catalyst.
Therefore, the reaction of 1,2-diiodo-4-chlorobenzene with one equivalent of methanesulfonamide in the presence of a suitable palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., a biarylphosphine like RuPhos), and a base (e.g., NaOt-Bu or K2CO3) would be expected to selectively form the C-N bond at the site of one of the iodine atoms. mit.edu This would yield the desired this compound, leaving the second iodine and the chlorine atom intact. Such palladium-catalyzed domino sequences involving intermolecular amination on dihalides have been successfully used to create other complex nitrogen-containing heterocycles. researchgate.net This method offers a powerful and modular route to the target compound, benefiting from the extensive development and broad substrate scope of modern cross-coupling catalysis. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key areas for improvement include the use of safer solvents, catalytic reagents, and energy-efficient processes.
Several general strategies for the green synthesis of substituted anilines have been reported, which could be adapted for this specific target. These include methods that begin with alternative starting materials like isatoic anhydride and proceed under mild, room-temperature conditions. nih.govresearchgate.net Another approach involves using reusable solid-supported catalysts, such as amberlite resin, which simplifies purification and minimizes waste. ijacskros.comvixra.org
In the context of the synthetic pathways described above, several green modifications are possible:
Catalytic vs. Stoichiometric Reagents: The palladium-catalyzed amination route (2.3.2) is inherently greener than classical methods that might require stoichiometric copper catalysts or harsh conditions. The use of highly efficient modern ligands allows for very low catalyst loadings (down to mol% or ppm levels), increasing the atom economy of the reaction. mit.edu Similarly, using catalytic iodine sources or iron catalysts for halogenation steps is preferable to using large excesses of halogenating agents. acs.org
Solvent Choice: Traditional syntheses often employ hazardous chlorinated solvents like dichloromethane or aromatic hydrocarbons like toluene. Green chemistry encourages the use of safer alternatives. For N-mesylation, exploring greener solvents could be beneficial. Furthermore, conducting reactions in water, where possible, represents a significant improvement, as demonstrated in some palladium-catalyzed cross-coupling reactions. beilstein-journals.org
Energy Efficiency: Designing synthetic routes that operate at lower temperatures reduces energy consumption. The optimization of N-mesylation to proceed at 0 °C instead of reflux temperatures is an example of this principle. Microwave-assisted synthesis can also be a tool to dramatically shorten reaction times and improve energy efficiency, although this has been more commonly applied in tandem reactions. acs.org
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Chemical Transformations and Reactivity Profiles of 2 Iodo 4 Chloro N Mesylaniline
Transition Metal-Catalyzed Cross-Coupling Reactions
The synthetic utility of 2-Iodo-4-chloro-N-mesylaniline, also known as N-(4-chloro-2-iodophenyl)methanesulfonamide, is significantly enhanced by its participation in transition metal-catalyzed cross-coupling reactions. The presence of two distinct halogen substituents, iodine and chlorine, on the aniline (B41778) ring provides a platform for selective chemical transformations. The differing reactivities of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds are central to its application in sequential, site-selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides and Chlorides
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For substrates like this compound, the palladium catalyst can differentiate between the C-I and C-Cl bonds, allowing for predictable and controlled reactions. This selectivity stems from the initial, often rate-determining, step of the catalytic cycle: oxidative addition. researchgate.netnih.gov
The oxidative addition of an aryl halide to a palladium(0) complex is the first key step in many cross-coupling catalytic cycles. libretexts.org The general trend for the rate of this reaction is C-I > C-Br > C-Cl > C-F. uvic.ca This established reactivity hierarchy is fundamental to the chemoselectivity observed in the reactions of dihalogenated substrates. uvic.ca
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. youtube.commdpi.com
The catalytic cycle typically involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile. libretexts.orgyoutube.com
Transmetalation: The organic group from the boron reagent is transferred to the palladium(II) complex. youtube.com
Reductive Elimination: The two organic partners are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com
In the case of this compound, the much greater reactivity of the C-I bond ensures that the Suzuki-Miyaura coupling occurs selectively at the 2-position. The C-Cl bond remains intact under standard conditions, allowing for its potential functionalization in a subsequent step.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Typical Temp. |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | 80-100 °C |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Dioxane or THF | Room Temp. to 80 °C |
| Pd₂(dba)₃ | Buchwald Ligands | Cs₂CO₃ | Toluene | 100 °C |
Heck Reactions with Olefins
The Heck reaction is a palladium-catalyzed method for forming a substituted alkene by coupling an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org This reaction is highly valued for its ability to create carbon-carbon bonds with excellent stereoselectivity, typically favoring the trans isomer. organic-chemistry.org
Similar to other palladium-catalyzed couplings, the Heck reaction is initiated by the oxidative addition of the aryl halide to the palladium(0) catalyst. Given the reactivity trend (C-I >> C-Cl), this compound is expected to undergo Heck coupling exclusively at the C-I bond. This allows for the introduction of a vinyl group at the 2-position while preserving the chlorine atom for further transformations.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org
The catalytic cycle involves:
Palladium Cycle: Begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile.
Transmetalation: The acetylide group is transferred from copper to the palladium(II) complex.
Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.
For this compound, the Sonogashira reaction demonstrates high chemoselectivity. The coupling occurs preferentially at the more reactive C-I bond, enabling the synthesis of 2-alkynyl-4-chloro-N-mesylaniline derivatives. libretexts.org The less reactive C-Cl bond does not participate under typical Sonogashira conditions.
Table 2: Typical Reagents for Selective Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (B128534) (Et₃N) | THF or DMF |
| Pd(OAc)₂ | CuI | Diisopropylamine (DIPA) | Toluene |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF |
Negishi and Stille Couplings
Negishi Coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is notable for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org A single catalyst system can often be effective for coupling iodides, bromides, and chlorides. acs.org
Stille Coupling utilizes an organotin reagent (organostannane) to couple with an organic halide or triflate, catalyzed by palladium. While effective, the toxicity of organotin compounds has led to a decrease in its use compared to other methods like Suzuki coupling.
For this compound, both Negishi and Stille couplings would be expected to proceed selectively at the C-I position due to its higher reactivity in the oxidative addition step. This allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the position ortho to the N-mesyl group.
Differentiating Reactivity: Chemoselectivity between Iodine and Chlorine Centers
The chemoselectivity observed in palladium-catalyzed cross-coupling reactions of this compound is a direct consequence of the difference in bond dissociation energies and the kinetics of oxidative addition for the C-I and C-Cl bonds.
The oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, is typically the rate-determining step in the catalytic cycle. researchgate.net The propensity for aryl halides to undergo this step follows the well-established order: Ar-I > Ar-Br > Ar-Cl > Ar-F. uvic.ca
This reactivity difference is attributed to several factors:
Bond Strength: The C-I bond is significantly weaker than the C-Cl bond, making it easier to cleave during oxidative addition.
Polarizability: The iodine atom is more polarizable than chlorine, which facilitates the interaction with the electron-rich palladium(0) center.
Activation Energy: Theoretical and experimental studies show that the activation energy for the oxidative addition of aryl iodides is considerably lower than that for aryl chlorides. researchgate.net
This inherent difference in reactivity allows for highly selective functionalization of the C-I bond while the C-Cl bond remains available for subsequent transformations under more forcing reaction conditions or with catalyst systems specifically designed for activating C-Cl bonds. rsc.org This sequential functionalization is a powerful strategy in the synthesis of complex, polysubstituted aromatic compounds.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has emerged as a powerful tool for the functionalization of aryl halides, offering distinct reactivity compared to palladium and providing efficient pathways for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.netrsc.org The utility of nickel catalysts extends to a wide array of cross-coupling reactions, leveraging various oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III). researchgate.netnih.gov
A crucial step in many nickel-catalyzed cross-coupling cycles is the oxidative addition of an aryl halide to a low-valent nickel center. nih.gov While Ni(0) is a common starting point, Ni(I) species have been frequently identified as key intermediates, particularly in photoredox and electrochemical variants. nih.gov The oxidative addition of an aryl iodide, such as this compound, to a Ni(I) complex is a fundamental process for which a deep mechanistic understanding is still evolving. nih.gov
Studies using electroanalytical techniques have been employed to measure the rates of oxidative addition for various aryl iodides with catalytically relevant Ni(I) complexes. nih.gov This research has revealed that the reaction's kinetics are significantly influenced by both the electronic and steric properties of the aryl iodide and the supporting ligands on the nickel center. nih.gov Two primary pathways have been proposed based on the ligand type: a three-center concerted mechanism or a halogen-atom abstraction pathway. nih.gov For this compound, the C-I bond is the expected site of reaction due to its lower bond dissociation energy compared to the C-Cl bond. The reaction would involve the formation of an organonickel(III) intermediate, which is a pivotal species in the subsequent steps of the catalytic cycle. researchgate.net
Table 1: Proposed Mechanistic Steps in Ni(I)-Mediated Oxidative Addition
| Step | Description | Intermediate Species |
|---|---|---|
| 1 | Formation of active Ni(I) complex | [L-Ni(I)]+ |
| 2 | Oxidative Addition of Aryl Iodide | [L-Ni(III)(Ar)(I)]+ |
| 3 | Transmetalation/Reductive Elimination | Varies by coupling partner |
Nickel-catalyzed reactions are extensively used to construct C-C and C-heteroatom bonds, and this compound serves as a suitable substrate for these transformations. researchgate.netrsc.org The reactivity of the C-I bond allows for selective coupling, leaving the C-Cl bond intact for potential subsequent functionalization.
C-C Bond Formation: Reactions like Suzuki, Negishi, and Kumada couplings can be effectively catalyzed by nickel complexes. These reactions would involve the coupling of the 2-amino-5-chlorophenyl moiety (derived from the substrate) with various organometallic reagents. For instance, a Suzuki coupling with an arylboronic acid would yield a biaryl compound, while a Negishi coupling with an organozinc reagent could introduce alkyl or aryl groups. Organometallic Ni(III) intermediates are often proposed in these catalytic cycles, which undergo transmetalation and reductive elimination to form the final C-C bond. researchgate.netnih.gov
C-Heteroatom Bond Formation: Nickel catalysis is also proficient in forming bonds between carbon and heteroatoms such as nitrogen, oxygen, and phosphorus. The Buchwald-Hartwig amination, for example, could be used to couple this compound with a primary or secondary amine at the C-I position. Similarly, C-P bond formation can be achieved by coupling with phosphines or phosphites, a process for which nickel catalysts have shown high efficacy. mdpi.com
Table 2: Potential Nickel-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Class |
|---|---|---|---|
| Suzuki | R-B(OH)2 | C-C | Biaryls, Aryl-alkenes |
| Negishi | R-ZnX | C-C | Alkylated/Arylated anilines |
| Buchwald-Hartwig | R2NH | C-N | Diaminophenyl derivatives |
| C-P Coupling | R2P(O)H | C-P | Aryl phosphonates/phosphines |
Copper-Mediated Coupling and Cyclization Reactions
Copper-catalyzed reactions represent a classical and highly effective method for the functionalization of aryl halides. These methods are particularly valuable for C-N bond formation and for constructing heterocyclic systems.
The structure of this compound is well-suited for intramolecular cyclization reactions to form valuable heterocyclic scaffolds, most notably indoles. A highly efficient one-pot process has been developed for the synthesis of 2-substituted indoles starting from 2-iodo-N-mesylarylamines. nih.gov This method involves a sequential Sonogashira-type alkynylation followed by a copper-catalyzed intramolecular cyclization. nih.govnih.gov
In this process, a terminal alkyne is first coupled to the aryl iodide at the C-I position. The resulting 2-alkynyl-N-mesylaniline intermediate then undergoes a 5-endo-dig cyclization, catalyzed by a copper salt such as copper(I) oxide (Cu₂O), to furnish the indole (B1671886) ring. nih.gov This reaction proceeds without the need for a palladium co-catalyst or specific ligands and demonstrates broad substrate scope, tolerating various functional groups on the alkyne coupling partner. nih.gov
Table 3: Copper-Catalyzed One-Pot Indole Synthesis from 2-Iodo-N-mesylarylamines
| Alkyne Coupling Partner | Catalyst/Solvent | Reaction Type | Product |
|---|---|---|---|
| Terminal Alkynes (R-C≡CH) | Cu₂O / DMF | Sequential Alkynylation/Cyclization | 2-Substituted Indoles |
Data sourced from studies on 2-iodo-N-mesylarylamines. nih.gov
Copper salts, particularly copper(I) species, play a pivotal role in the activation of aryl halides for nucleophilic substitution and coupling reactions. The classic Ullmann condensation, for example, utilizes copper to facilitate the coupling of aryl halides with amines, alcohols, and thiols. More contemporary methods have expanded this reactivity significantly.
In the context of indole synthesis, copper catalysts are involved in several key steps. In the Castro-Stephens reaction, a copper(I) acetylide reacts with an aryl iodide to form a disubstituted alkyne. researchgate.net In tandem processes, copper can catalyze both an initial C-N bond formation and a subsequent intramolecular C-C bond formation through a cross-dehydrogenative coupling (CDC) mechanism. organic-chemistry.org The catalytic cycle often involves the oxidative addition of the aryl halide to a Cu(I) center to form a Cu(III) intermediate, which then undergoes reductive elimination to form the desired product and regenerate the Cu(I) catalyst. organic-chemistry.org The choice of copper salt, ligand, base, and solvent is critical for optimizing reaction efficiency and yield. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is distinct from electrophilic aromatic substitution and requires specific features on the aromatic substrate: the presence of a good leaving group and strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com
The structure of this compound contains the necessary elements for potential SNAr reactivity.
Leaving Groups: Both the iodo and chloro atoms can function as leaving groups. Generally, iodide is a better leaving group than chloride in SNAr reactions.
Activating Group: The N-mesyl group (-NHSO₂CH₃) is an electron-withdrawing group. While not as powerful as a nitro group, its sulfonyl moiety withdraws electron density from the ring by induction and resonance, which is necessary to stabilize the negatively charged intermediate.
The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily lost in this step. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
For this compound, the N-mesyl group is ortho to the iodo leaving group and meta to the chloro leaving group. This positioning preferentially activates the C-I bond for nucleophilic attack, as the negative charge of the Meisenheimer complex can be delocalized onto the sulfonyl group when the attack occurs at the C1 position (ortho). Attack at the C4 position is less favored as the stabilizing effect of the N-mesyl group is less pronounced from the meta position. masterorganicchemistry.com Therefore, SNAr reactions with various nucleophiles (e.g., alkoxides, amines) would be expected to occur selectively at the C-I position.
Table 4: Analysis of SNAr Reactivity for this compound
| Position of Attack | Leaving Group | Activating Group Position | Stability of Meisenheimer Complex | Predicted Reactivity |
|---|---|---|---|---|
| C1 | Iodine | Ortho | High (Resonance stabilization by N-mesyl) | Favorable |
| C4 | Chlorine | Meta | Lower (Inductive stabilization only) | Less Favorable |
Competitive SNAr at Iodine and Chlorine Centers
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly those on electron-deficient rings. In this compound, the presence of two different halogen substituents, iodine at the C2 position and chlorine at the C4 position, raises the question of competitive substitution. The outcome of an SNAr reaction is largely dictated by two factors: the electron-withdrawing capacity of the activating groups and the intrinsic ability of the halogen to act as a leaving group.
The N-mesyl group significantly withdraws electron density from the aromatic ring, thereby activating it for nucleophilic attack. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho and para to the site of attack.
Generally, in terms of leaving group ability for SNAr reactions, the order is I > Br > Cl > F. This trend is opposite to the order of electronegativity and is attributed to the C-X bond strength (C-I is the weakest) and the polarizability of the halogen atom. Therefore, it is expected that a nucleophile would preferentially displace the iodide at the C2 position over the chloride at the C4 position.
| Factor | Influence on SNAr Reactivity | Predicted Outcome for this compound |
| Leaving Group Ability | Generally I > Br > Cl > F | Preferential substitution at the C2 (Iodo) position. |
| Activating Group Position | N-mesyl group is ortho to Iodo and para to Chloro | Both positions are activated for nucleophilic attack. |
| C-X Bond Strength | C-I bond is weaker than C-Cl bond | Favors cleavage of the C-I bond. |
Influence of the N-Mesyl Substituent on Aromatic Reactivity
The N-mesyl (methanesulfonyl) substituent plays a pivotal role in defining the electronic character of the aromatic ring. The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom. This has two major consequences for the reactivity of the aniline core.
Firstly, the N-mesyl group significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). wikipedia.orgucalgary.ca It reduces the electron density of the π-system, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org This deactivation is a result of both a strong inductive (-I) effect and a resonance (-M) effect, where the nitrogen lone pair is delocalized onto the sulfonyl group, diminishing its ability to donate electron density to the ring.
Secondly, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr), as discussed previously. By pulling electron density out of the ring, the N-mesyl group stabilizes the negatively charged Meisenheimer complex formed during the attack of a nucleophile.
| Effect of N-Mesyl Group | Consequence on Aromatic Reactivity |
| Inductive Effect (-I) | Strong electron withdrawal, deactivating the ring. |
| Resonance Effect (-M) | Delocalization of N lone pair onto the SO2 group, reducing donation to the ring. |
| Overall Electronic Effect | Strong deactivation towards Electrophilic Aromatic Substitution (EAS). |
| Effect on SNAr | Activation of the ring towards Nucleophilic Aromatic Substitution (SNAr). |
Reactivity of the N-Mesylamide Moiety
The N-mesylamide functional group itself can undergo specific chemical transformations.
N-Deprotection and Functional Group Interconversion
The N-mesyl group can serve as a protecting group for the aniline nitrogen. Its removal, or deprotection, is a crucial step in synthetic sequences where the free amine is required for subsequent reactions. The stability of the sulfonamide bond means that cleavage often requires specific and sometimes harsh conditions. Common strategies for the deprotection of N-arylsulfonamides include reductive cleavage. For instance, reagents like sodium bis(2-methoxyethoxy)aluminum hydride have been effectively used for the desulfonylation of tosylated and mesylated amines. researchgate.net Acidic hydrolysis can also be employed to cleave the N-S bond, regenerating the parent aniline. researchgate.net
Metal-Catalyzed Transformations Involving the Sulfonyl Group
The sulfonamide linkage has been utilized in various metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, for example, can be used to form N-arylsulfonamides. rsc.org More relevant to the reactivity of the pre-formed this compound, the sulfonyl group itself can be the site of transformation. Palladium catalysis can facilitate the desulfonylation of arylsulfonyl chlorides, where they act as aryl halide equivalents. nih.govacs.org Furthermore, nickel-catalyzed methods have been developed for the formation of C-N bonds between sulfonamides and aryl electrophiles. princeton.edu These methodologies open avenues for modifying the molecule at the nitrogen center or utilizing the sulfonyl group as a leaving group in certain cross-coupling scenarios.
Electrophilic Aromatic Substitution Reactions of the Substituted Aniline Core
Regioselectivity Directed by Existing Substituents
The regiochemical outcome of an EAS reaction on this compound is dictated by the directing influence of the three substituents. The available positions for substitution are C3, C5, and C6.
N-Mesylamido Group (-NHSO2CH3) at C1: This group, despite being deactivating, is an ortho, para-director. ucalgary.ca The nitrogen's lone pair can participate in resonance, directing incoming electrophiles to the ortho (C2 and C6) and para (C4) positions. Since C2 and C4 are already substituted, this group primarily directs towards C6.
Iodo Group (-I) at C2: Halogens are deactivating but are also ortho, para-directors. ucalgary.capressbooks.publasalle.edu The iodo group at C2 directs towards the ortho positions (C1 and C3) and the para position (C6). With C1 already occupied, it directs towards C3 and C6.
Chloro Group (-Cl) at C4: Similar to iodine, chlorine is a deactivating ortho, para-director. ucalgary.capressbooks.publasalle.edu It directs incoming electrophiles to its ortho positions, C3 and C5.
The directing effects can be summarized as follows:
Attack at C3: Directed by the iodo (ortho) and chloro (ortho) groups.
Attack at C5: Directed by the chloro (ortho) group.
Attack at C6: Directed by the N-mesylamido (ortho) and iodo (para) groups.
Based on this analysis, positions C3 and C6 appear to be the most electronically favored, as they are targeted by the directing effects of two substituents. The final product distribution would also be influenced by steric factors. The position ortho to the bulky iodo group (C3) might be sterically hindered compared to the position ortho to the N-mesylamido group (C6). Therefore, a mixture of isomers is likely, with the precise ratio depending on the specific electrophile and reaction conditions.
| Position | Directing Groups | Predicted Favorability |
| C3 | Iodo (ortho), Chloro (ortho) | Favorable, but potential steric hindrance from iodo group. |
| C5 | Chloro (ortho) | Less favorable, directed by only one group. |
| C6 | N-Mesylamido (ortho), Iodo (para) | Favorable, potentially less sterically hindered. |
Radical Chemistry of Aryl Halides
The carbon-iodine bond in aryl iodides is the weakest among the aryl halides, making them excellent precursors for the generation of aryl radicals. These highly reactive intermediates can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of both a chloro and a N-mesyl substituent on the aromatic ring of this compound influences the reactivity and stability of the corresponding aryl radical.
Generation and Trapping of Aryl Radicals
The generation of the 4-chloro-2-(methylsulfonamido)phenyl radical from this compound can be accomplished through several established methods for aryl radical formation from aryl iodides. These methods typically involve either photochemically-mediated processes or the use of radical initiators.
Visible-light photoredox catalysis has emerged as a powerful and mild method for the generation of aryl radicals. In this approach, a photocatalyst, upon excitation by visible light, can induce the single-electron reduction of the aryl iodide. This process leads to the formation of a radical anion, which then fragments to release the aryl radical and an iodide ion. While specific studies on this compound are not prevalent, the general mechanism is applicable. The choice of photocatalyst and reaction conditions is crucial for efficient radical generation.
Another common method for generating aryl radicals is through the use of radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a hydrogen-atom donor like tributyltin hydride (Bu₃SnH). Thermal decomposition of AIBN produces cyanoisopropyl radicals, which can abstract the hydrogen atom from tributyltin hydride to generate the tributyltin radical. This tin radical can then react with this compound to cleave the carbon-iodine bond and form the desired 4-chloro-2-(methylsulfonamido)phenyl radical.
Once generated, these highly reactive aryl radicals can be "trapped" through various intramolecular or intermolecular reactions. Intramolecular cyclization is a common fate for aryl radicals when a suitable unsaturated moiety is present within the molecule. For instance, if an appropriately positioned alkene or alkyne were part of the N-mesyl group or a substituent on the aniline nitrogen, the generated aryl radical could undergo cyclization to form new ring systems. Such radical cyclizations are powerful tools in the synthesis of complex heterocyclic structures.
Intermolecular trapping of the 4-chloro-2-(methylsulfonamido)phenyl radical can be achieved by reacting it with various radical acceptors. These can include electron-deficient alkenes in Giese-type additions, or other reagents capable of reacting with the radical intermediate. The specific trapping agent employed will dictate the final product of the reaction.
The table below summarizes plausible methods for the generation and subsequent trapping of the aryl radical derived from this compound, based on established principles of radical chemistry.
| Generation Method | Initiator/Catalyst | Trapping Method | Potential Product Type |
| Photoredox Catalysis | Ru(bpy)₃²⁺ or Ir(ppy)₃ | Intermolecular addition to alkenes | Substituted anilines |
| Radical Initiation | AIBN / Bu₃SnH | Intramolecular cyclization | Heterocyclic compounds |
| Photochemical | UV irradiation | Reaction with trapping agents | Functionalized aromatics |
Table 1: Generation and Trapping of the 4-chloro-2-(methylsulfonamido)phenyl radical.
Detailed research into the specific radical reactions of this compound would be necessary to fully elucidate the optimal conditions and scope of its reactivity in this context.
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Catalytic Cycle Elucidation
The workhorse for the functionalization of aryl halides like 2-Iodo-4-chloro-N-mesylaniline is the palladium-catalyzed cross-coupling reaction. The catalytic cycle for these transformations is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The initial and often rate-determining step in a palladium-catalyzed cross-coupling reaction is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond of this compound and the formation of a new palladium(II) species.
While specific kinetic data for this compound is not documented, studies on related aryl iodides provide insight into the expected kinetics. The rate of oxidative addition is sensitive to the electronic nature of the aryl halide. Electron-withdrawing groups on the aromatic ring generally accelerate the reaction by making the aryl carbon more electrophilic and stabilizing the resulting Pd(II) complex. The mesyl group (CH₃SO₂-) is a strong electron-withdrawing group, which would be expected to increase the rate of oxidative addition at the C-I bond.
Table 1: Representative Kinetic Data for Oxidative Addition of Substituted Aryl Iodides to Pd(PPh₃)₄ in Toluene at 50 °C
| Aryl Iodide | Relative Rate (k_rel) |
| p-Iodonitrobenzene | 16.8 |
| p-Iodobenzonitrile | 7.9 |
| p-Iodochlorobenzene | 1.9 |
| Iodobenzene | 1.0 |
| p-Iodotoluene | 0.6 |
| p-Iodoanisole | 0.28 |
This table presents illustrative data from studies on related compounds to infer the reactivity of this compound. The data is not from direct studies of the specified compound.
Based on these trends, the presence of the electron-withdrawing chloro and N-mesyl substituents on this compound would likely place its reactivity towards the higher end of this scale, facilitating a relatively fast oxidative addition.
Following oxidative addition, the resulting arylpalladium(II) intermediate undergoes transmetalation . In this step, an organometallic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) transfers its organic group to the palladium center, displacing the halide. The nature of the coupling partner and the solvent can significantly influence the rate and efficiency of this step. For instance, in Suzuki couplings (using organoboron reagents), a base is required to activate the boronic acid for transmetalation.
The final step of the catalytic cycle is reductive elimination . This step involves the formation of the new carbon-carbon bond of the product and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle. The rate of reductive elimination is influenced by the steric and electronic properties of the ligands on the palladium center and the two organic groups to be coupled. Bulky ligands can promote reductive elimination by creating steric strain that is relieved upon product formation.
Role of Ligands and Additives in Transition Metal Catalysis
The choice of ligands and additives is critical in controlling the reactivity and selectivity of transition metal-catalyzed reactions.
Ligands play a multifaceted role in the catalytic cycle. They stabilize the palladium catalyst, influence its reactivity, and can control selectivity. For a substrate like this compound, which is somewhat sterically hindered and electronically deactivated by the N-mesyl group for certain coupling partners, the choice of ligand is paramount.
Common classes of ligands used in palladium-catalyzed cross-coupling include:
Phosphines: These are the most common ligands. Their electronic and steric properties can be finely tuned. Electron-rich and bulky phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Buchwald-type biarylphosphines, are often effective for challenging cross-coupling reactions as they promote oxidative addition and reductive elimination.
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and often form very stable complexes with palladium. They are known to be highly effective in a wide range of cross-coupling reactions, often exhibiting high turnover numbers and stability.
Table 2: Effect of Ligand on the Yield of a Hypothetical Suzuki Coupling of this compound with Phenylboronic Acid
| Ligand | Yield (%) |
| PPh₃ (Triphenylphosphine) | 45 |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | 85 |
| XPhos (a Buchwald ligand) | 92 |
| IPr (an N-Heterocyclic Carbene) | 95 |
This table presents hypothetical data based on known ligand effects in similar cross-coupling reactions to illustrate the importance of ligand selection. It is not based on direct experimental results for the specified compound.
Additives and solvents can have a profound impact on the outcome of a catalytic reaction.
Bases: In many cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, a base is essential. The choice of base (e.g., carbonates, phosphates, alkoxides) can influence the reaction rate and the formation of side products. The solubility and strength of the base are key factors.
Salts: The addition of salts, such as lithium chloride or tetra-n-butylammonium fluoride, can sometimes accelerate reactions by aiding in the transmetalation step or by preventing catalyst deactivation.
Solvents: The solvent can affect the solubility of the reactants and catalyst, the stability of intermediates, and the rates of the individual steps in the catalytic cycle. Aprotic polar solvents like DMF, dioxane, and THF are commonly used. The choice of solvent can also influence the product distribution in cases where side reactions are possible.
Physical Organic Chemistry Studies
A physical organic chemistry perspective helps to rationalize the reactivity of this compound. The key features of the molecule are the C-I bond, which is the primary site of reactivity in cross-coupling, and the electronic influence of the chloro and N-mesyl substituents.
Computational studies on similar molecules can provide insights into the charge distribution and orbital energies, which can further explain the observed reactivity. For instance, the LUMO (Lowest Unoccupied Molecular Orbital) of the aryl iodide is a key orbital in the oxidative addition step, and its energy is lowered by electron-withdrawing substituents, facilitating the reaction.
Computational Mechanistic Studies (Quantum Chemical Calculations)
Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level, complementing experimental studies.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and to calculate reaction energetics, geometries of intermediates, and transition states. acs.orgacs.orgnsf.gov In the context of reactions involving substituted anilines, such as the Buchwald-Hartwig amination, DFT calculations have been instrumental in mapping out the entire catalytic cycle. acs.org
These studies can evaluate different potential reaction pathways. For example, in the Pd-catalyzed C-N coupling of aryl bromides with ammonia (B1221849) using a chelate phosphine (B1218219) ligand, DFT calculations were used to compare pathways where the ligand remains fully coordinated versus pathways where one arm of the ligand dissociates. acs.org Such calculations provide the relative energies of intermediates and transition states, helping to identify the most favorable reaction mechanism. acs.org DFT has also been successfully used to predict kinetic isotope effects, as seen in the Buchwald-Hartwig amination, where the calculated KIEs for aryl chlorides and bromides matched experimental values well. nih.gov
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While less common for elucidating the specifics of bond-breaking and bond-forming events in a reaction mechanism, MD simulations can provide valuable insights into the behavior of reactants and catalysts in the reaction medium.
Based on a comprehensive search for scientific literature and data, there is currently no available information regarding the advanced spectroscopic and theoretical characterization of the specific chemical compound “this compound,” also known as N-(4-chloro-2-iodophenyl)methanesulfonamide.
The search for experimental data—including Fourier Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) spectra, as well as X-ray crystallography studies—did not yield any specific results for this molecule. Similarly, no published computational chemistry studies, such as Density Functional Theory (DFT) calculations, pertaining to its electronic structure were found.
While data exists for structurally related compounds, such as various substituted anilines and other methanesulfonamides, the strict requirement to focus solely on this compound prevents the inclusion of this information. Generating the requested article with the specified detailed scientific findings and data tables is not possible without primary research data for this exact compound.
Advanced Spectroscopic and Theoretical Characterization
Computational Chemistry for Electronic Structure and Reactivity Prediction
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distribution
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that helps determine the molecule's chemical stability and reactivity.
A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For a molecule like 2-Iodo-4-chloro-N-mesylaniline, the HOMO is expected to be localized on the electron-rich aniline (B41778) ring and the nitrogen atom, while the LUMO would likely be distributed over the aromatic ring and the electron-withdrawing sulfonyl group.
| Parameter | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These donor-acceptor interactions, also known as hyperconjugation, contribute to the stabilization of the molecule. The stabilization energy (E2) associated with these interactions can be calculated to quantify their strength.
For this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen, oxygen, and halogen atoms and the antibonding orbitals of the aromatic ring and the S-O and S-N bonds.
| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |
| Data not available | Data not available | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the regions around the oxygen and nitrogen atoms are expected to have a negative potential due to their high electronegativity. The hydrogen atoms of the methyl and amine groups, as well as the area around the iodine atom (due to the potential for halogen bonding), would likely exhibit a positive potential.
| Region | Electrostatic Potential |
| Oxygen atoms (sulfonyl group) | Negative |
| Nitrogen atom | Negative |
| Hydrogen atoms | Positive |
| Aromatic ring | Varied (negative π-cloud, positive σ-framework) |
Analysis of Bond Dissociation Energies (BDE)
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a key indicator of bond strength and can be used to predict the thermal stability of a molecule and the likelihood of radical reactions. Theoretical calculations can provide reliable estimates of BDEs for various bonds within a molecule.
For this compound, the BDEs of the C-I, C-Cl, C-N, and S-N bonds would be of particular interest to understand its potential degradation pathways.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I | Data not available |
| C-Cl | Data not available |
| C-N | Data not available |
| S-N | Data not available |
Advanced Synthetic Applications in Complex Molecular Architecture
2-Iodo-4-chloro-N-mesylaniline as a Versatile Synthon in Heterocyclic Chemistry
The ortho-iodoaniline scaffold is a cornerstone in the synthesis of nitrogen-containing heterocycles. The presence of the mesyl group serves as a robust protecting group for the aniline (B41778) nitrogen, which can be crucial for directing reactivity and can be removed at a later synthetic stage. The chloro substituent offers an additional point for diversification through various cross-coupling reactions.
Synthesis of Polyfunctionalized Indoles and Azaindoles
The construction of the indole (B1671886) nucleus is a central theme in synthetic chemistry due to its prevalence in pharmaceuticals and natural products. Palladium-catalyzed methods utilizing ortho-haloanilines are particularly powerful for this purpose. wikipedia.orgnih.gov this compound is an ideal substrate for such transformations.
One of the most prominent methods is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org In this context, this compound can react with various alkynes to produce highly substituted indoles. The reaction typically proceeds via oxidative addition of the C-I bond to a Pd(0) catalyst, followed by alkyne insertion and reductive elimination to form the indole ring. wikipedia.org
A related and widely used strategy is the Sonogashira coupling of the ortho-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole. nih.govnih.gov This two-step sequence allows for the introduction of a wide range of substituents at the 2-position of the indole. The N-mesyl group in the starting material is compatible with these conditions and ensures that the aniline nitrogen does not interfere with the coupling reaction.
The synthesis of azaindoles, which are structural analogs of indoles where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom, can also be achieved using similar palladium-catalyzed strategies. nih.govorganic-chemistry.org Starting from analogous amino-iodopyridines, Sonogashira coupling followed by cyclization is a common route to these important heterocyclic cores. nih.gov By analogy, precursors structurally related to this compound could be employed in the synthesis of various azaindole isomers.
Table 1: Representative Palladium-Catalyzed Indole Synthesis
| Starting Material | Alkyne Partner | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Diphenylacetylene | Pd(OAc)₂, K₂CO₃, LiCl | 6-Chloro-1-mesyl-2,3-diphenyl-1H-indole |
Construction of Pyrrolopyrimidine Derivatives
Pyrrolopyrimidines are another class of bicyclic heterocycles with significant biological activity, often referred to as deazapurines. google.com The synthesis of these scaffolds can be approached by constructing the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) or vice versa. Given the structure of this compound, it can be envisioned as a precursor to an aminopyrrole which is then fused to a pyrimidine ring.
More directly, related chloro-pyrrolopyrimidine intermediates are key in the synthesis of various kinase inhibitors. google.com While not a direct application, the methodologies used to create these systems often rely on building blocks that could be conceptually derived from or are analogous to this compound, highlighting its potential utility in the synthesis of complex, medicinally relevant scaffolds.
Annulation Reactions to Fused Aromatic Systems
Annulation reactions are critical for building polycyclic aromatic systems. The di-halogenated nature of this compound, combined with the directing ability of the N-mesyl group, makes it a suitable candidate for sequential, site-selective cross-coupling reactions to build fused systems.
For instance, a palladium-catalyzed C-H activation/cyclization could be employed. After an initial coupling reaction at the iodo position, an intramolecular C-H functionalization could be directed to form a new ring. organic-chemistry.org This strategy allows for the construction of carbazoles or other fused heterocyclic systems. The differential reactivity of the C-I versus the C-Cl bond allows for selective functionalization, with the iodo group typically reacting first under standard palladium-catalyzed conditions, leaving the chloro group available for subsequent transformations.
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly efficient and atom-economical. This compound can be incorporated into MCRs, particularly after a primary transformation.
For example, the aniline moiety, after deprotection of the mesyl group, can participate as the amine component in well-known MCRs like the Ugi or Passerini reactions. researchgate.netwikipedia.orgnih.gov
Ugi Four-Component Reaction (U-4CR): This reaction combines an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form a dipeptide-like structure. researchgate.net The deprotected 2-iodo-4-chloroaniline could serve as the amine input, leading to a complex product still bearing the ortho-iodo and para-chloro substituents for further synthetic elaboration.
Passerini Three-Component Reaction (P-3CR): This reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.org While it doesn't directly use an amine, derivatives of this compound could be designed to participate in Passerini-type transformations.
The integration of this building block into MCRs provides a rapid pathway to molecules with high structural complexity and multiple points of diversity.
Strategies for Diversity-Oriented Synthesis and Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. cam.ac.uknih.gov this compound is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups.
A DOS strategy could involve a "build/couple/pair" approach, where each functional group is addressed sequentially with a diverse set of reactants.
Build: The core scaffold can be modified, for example, through an initial indole synthesis using a variety of alkynes as described in section 6.1.1.
Couple: The remaining chloro-substituent on the indole ring can then undergo a second cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a library of boronic acids or amines.
Pair: Finally, the N-mesyl protecting group can be removed, and the resulting free N-H can be acylated, alkylated, or used in other reactions to introduce a final layer of diversity.
This systematic approach allows for the generation of a large and structurally diverse library of compounds from a single, versatile starting material.
Table 2: Hypothetical DOS Library Generation Scheme
| Step | Reaction | Reagent Set 1 (Diversity Point 1) | Reagent Set 2 (Diversity Point 2) | Reagent Set 3 (Diversity Point 3) |
|---|---|---|---|---|
| 1. Build | Sonogashira/Cyclization | Terminal Alkynes (R¹) | - | - |
| 2. Couple | Suzuki Coupling | Arylboronic Acids (Ar) | - | - |
| 3. Pair | N-Deprotection & Acylation | - | - | Acyl Chlorides (R²COCl) |
This strategy highlights the immense potential of this compound as a foundational element in the construction of complex and diverse molecular libraries for drug discovery and chemical biology.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Green Synthetic Protocols
A major thrust in modern chemical synthesis is the development of processes that are environmentally benign, safer, and more resource-efficient. For a molecule like 2-Iodo-4-chloro-N-mesylaniline, this involves moving away from traditional, often harsh, synthetic methods towards greener alternatives.
Transition-metal catalysis has been a cornerstone of C-C and C-N bond formation, but concerns over the cost, toxicity, and environmental impact of heavy metals have spurred research into metal-free alternatives. The carbon-iodine (C-I) bond in this compound is a prime site for cross-coupling reactions. Emerging research focuses on using visible-light photoredox catalysis to activate aryl halides without the need for traditional metal catalysts. beilstein-journals.orgresearchgate.net These methods can facilitate reactions under milder conditions, often at room temperature, reducing energy consumption. researchgate.net The development of such protocols for the arylation or alkylation of this compound would represent a significant step towards a more sustainable chemical industry. mdpi.com
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers substantial advantages over traditional batch processing. beilstein-journals.orgumontreal.ca This technology enhances safety, particularly when dealing with hazardous reagents or exothermic reactions, by minimizing the volume of reactive material at any given time. researchgate.net It also allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. umontreal.ca The synthesis and functionalization of this compound could be significantly optimized by adapting them to flow systems, enabling more efficient, scalable, and automated production. beilstein-journals.orgrsc.org
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Scale | Limited by vessel size | Easily scalable by extending run time |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and mixing |
| Yield & Purity | Often lower due to side reactions | Typically higher due to enhanced control |
Enhanced Chemo- and Regioselectivity in Polysubstituted Aryl Systems
The structure of this compound presents a significant challenge and opportunity in synthetic chemistry: chemo- and regioselectivity. The molecule possesses three key reactive sites: the highly reactive C-I bond, the less reactive C-Cl bond, and the N-H bond of the mesylamide group. Developing reactions that can selectively target one of these sites while leaving the others untouched is a key area of research. For instance, selective cross-coupling at the iodine position without disturbing the chlorine atom is crucial for stepwise functionalization. Future research will likely focus on fine-tuning catalysts and reaction conditions to achieve precise control over which part of the molecule reacts, enabling the synthesis of complex derivatives that are otherwise difficult to access. nih.gov
| Reactive Site | Potential Transformation | Selectivity Challenge |
| C-I Bond | Suzuki, Sonogashira, Buchwald-Hartwig couplings | Differentiating from the C-Cl bond |
| C-Cl Bond | Cross-coupling under more forcing conditions | Activating selectively without reacting at C-I |
| N-H Bond | Alkylation, Arylation, Acylation | Avoiding reaction at halogen sites |
| Aromatic Ring | Electrophilic Aromatic Substitution | Directing substitution to a specific position |
Discovery of Novel Reactivity Modes for the Mesylamide and Halogen Functionalities
The mesylamide (NHSO2Me) and halogen groups on the aromatic ring are typically used in well-established transformations. However, ongoing research aims to uncover new ways to utilize these functional groups. The mesylamide group, for example, could potentially act as a directing group in C-H activation reactions, guiding a catalyst to functionalize a specific adjacent C-H bond on the aromatic ring. Furthermore, exploring dual catalytic systems where one catalyst activates the C-I bond and another interacts with the mesylamide could lead to novel and powerful synthetic transformations. beilstein-journals.org Unlocking new reactivity modes for these functionalities would expand the synthetic utility of this compound as a building block.
Advanced Computational Methodologies for Predictive Retrosynthesis and Reaction Discovery
Modern organic synthesis is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning. the-scientist.com Advanced computational tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways for a target molecule—a process known as computer-aided retrosynthesis. the-scientist.com These technologies could be applied to this compound to identify more cost-effective and sustainable manufacturing routes starting from simple precursors. Furthermore, computational models can predict the outcomes of unknown reactions, accelerating the discovery of new transformations and helping chemists to prioritize experiments, thereby saving time and resources. dntb.gov.ua
Applications in Advanced Materials Science and Molecular Probes
While traditionally used as a pharmaceutical intermediate, the structural features of this compound make it an intriguing candidate for applications in materials science. The di-halogenated aniline (B41778) core can serve as a monomer or building block for novel polymers, potentially with interesting electronic or photophysical properties. Following further functionalization, derivatives could be investigated as components of organic light-emitting diodes (OLEDs) or organic photovoltaics. Additionally, the ability to selectively functionalize the molecule at its different reactive sites makes it a suitable scaffold for the development of molecular probes, where one part of the molecule could be attached to a fluorescent dye and another to a biologically active moiety for use in cellular imaging or diagnostics.
Q & A
Q. What are the optimal synthetic routes for 2-Iodo-4-chloro-N-mesylaniline, and how can purity be ensured?
Answer: The synthesis typically involves sequential functionalization of aniline derivatives. A common approach is:
Mesylation : React 4-chloroaniline with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the mesyl group.
Iodination : Introduce iodine at the 2-position using electrophilic iodination (e.g., N-iodosuccinimide in acetic acid) .
Key considerations :
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | MeSO₂Cl, Et₃N | DCM | 0→RT | 85 |
| 2 | NIS, H₂SO₄ | AcOH | 50 | 72 |
Q. How should researchers characterize this compound spectroscopically?
Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodine’s deshielding effect at C2, mesyl group’s singlet at ~3.0 ppm for -SO₂CH₃) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and N–H bends (if unmesylated intermediates exist) .
- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry .
- Elemental Analysis : Verify C, H, N, S, and I content (±0.4% theoretical) .
Q. What factors influence the stability of this compound during storage?
Answer: Stability studies should assess:
- Light Sensitivity : Store in amber vials; monitor degradation via UV-Vis (λmax shifts indicate photooxidation) .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (typically >150°C for aryl sulfonamides) .
- Humidity : Karl Fischer titration to measure hygroscopicity; store with desiccants .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Answer:
- Kinetic Isotope Effects (KIE) : Compare rates of iodinated vs. non-iodinated analogs to identify rate-determining steps .
- Trapping Intermediates : Use in-situ NMR or ESI-MS to detect transient species (e.g., iodonium ions) .
- Computational Modeling : Apply DFT (B3LYP/6-311+G(d,p)) to map transition states and activation energies .
Q. What computational strategies predict the electronic properties of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP level with LANL2DZ basis sets for iodine. Analyze frontier orbitals (HOMO/LUMO) to predict reactivity .
- Solvent Effects : Use PCM models to simulate polar protic/aprotic environments .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., iodine’s σ-hole in halogen bonding) .
Q. Table 2: Calculated vs. Experimental Properties
| Property | Calculated (DFT) | Experimental |
|---|---|---|
| Bond Length (C-I) | 2.10 Å | 2.09 Å |
| HOMO Energy (eV) | -6.42 | -6.38 (CV) |
Q. How should contradictions in spectroscopic or reactivity data be resolved?
Answer:
- Cross-Validation : Compare NMR, IR, and MS data with literature or simulated spectra (e.g., ACD/Labs or ChemDraw) .
- Control Experiments : Synthesize analogs (e.g., 2-Bromo derivative) to isolate electronic vs. steric effects .
- Error Analysis : Quantify uncertainties in crystallographic R-factors or NMR integration .
- Peer Review : Present raw data in supplementary materials for independent validation .
Q. What role does this compound play in multi-step syntheses of complex molecules?
Answer:
- Cross-Coupling : Serve as a substrate in Suzuki-Miyaura reactions (Pd catalysis) to install aryl iodide motifs .
- Protecting Group Strategy : Use the mesyl group as a temporary N-protector, removable via basic hydrolysis .
- Pharmacophore Development : Explore bioactivity in lead optimization (e.g., sulfonamide-based inhibitors) .
Methodological Note : Always validate intermediates with HRMS and 2D NMR (COSY, HSQC) to ensure fidelity in multi-step sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
